Octadecan-1-ol;propan-2-ol;titanium

Description

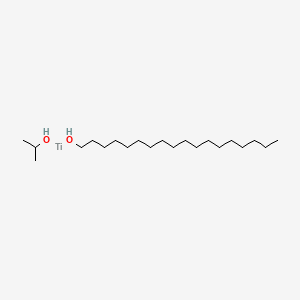

Structure

2D Structure

Properties

Molecular Formula |

C21H46O2Ti |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

octadecan-1-ol;propan-2-ol;titanium |

InChI |

InChI=1S/C18H38O.C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3(2)4;/h19H,2-18H2,1H3;3-4H,1-2H3; |

InChI Key |

LQHKUVJCCFFSLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCO.CC(C)O.[Ti] |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Alcoholate Complexes and Derived Materials

Synthesis of Octadecan-1-ol;propan-2-ol;titanium Complexes

The synthesis of mixed-ligand titanium alkoxides, such as those involving isopropoxide and octadecan-1-ol, is a nuanced process rooted in the principles of coordination chemistry. These compounds are not typically isolated as simple monomeric species but often exist as complex oligomers. The reactivity of the titanium center and the nature of the alkoxy ligands dictate the structure and properties of the final product.

While titanium(IV) alkoxides are common and commercially available, titanium(III) derivatives are less stable and require specific synthetic strategies, typically involving the reduction of a titanium(IV) precursor. The synthesis must be carried out under strictly anaerobic and anhydrous conditions to prevent oxidation and hydrolysis.

Common routes to titanium(III) alkoxides include:

Reduction of Titanium(IV) Chloride: A primary method involves the reduction of titanium tetrachloride (TiCl₄) in the presence of the desired alcohol. The reduction can be achieved using various reducing agents, such as alkali metals (e.g., sodium, potassium) or amalgams. The reaction with isopropanol (B130326) would proceed to form a titanium(III) isopropoxide species.

Reduction of Titanium(IV) Alkoxides: An alternative is the reduction of a pre-synthesized titanium(IV) alkoxide, such as titanium tetraisopropoxide (TTIP). This approach can offer better control over the reaction.

The resulting titanium(III) isopropoxide derivatives are highly reactive and serve as versatile synthons for more complex structures. Their paramagnetic nature, resulting from the d¹ electron configuration of Ti(III), makes them of interest in various catalytic applications.

The incorporation of the long-chain octadecan-1-ol ligand onto a titanium isopropoxide core is typically achieved through a ligand exchange reaction, also known as alcoholysis. This reaction is an equilibrium process where an existing alkoxide ligand is substituted by another alcohol. mocvd-precursor-encyclopedia.de

The general reaction can be represented as: Ti(OPrⁱ)ₓ + y C₁₈H₃₇OH ⇌ Ti(OPrⁱ)ₓ₋ᵧ(OC₁₈H₃₇)ᵧ + y iPrOH

To drive the reaction toward the formation of the mixed-ligand product, the equilibrium must be shifted to the right. This is commonly achieved by removing the more volatile alcohol (isopropanol) from the reaction mixture by distillation. The long, sterically demanding octadecyl chain can influence the degree of oligomerization of the final product compared to the parent isopropoxide.

Achieving a specific, controlled stoichiometry in mixed-alkoxide systems is critical for tailoring the precursor's properties for subsequent applications, such as nanomaterial synthesis. The final ratio of isopropoxide to octadecan-1-ol ligands is governed by several key factors:

Molar Ratio of Reactants: The initial molar ratio of the titanium precursor to octadecan-1-ol is the primary determinant of the final product's composition. By carefully controlling the amount of octadecan-1-ol added, it is possible to target specific degrees of substitution.

Temperature and Reaction Time: Higher temperatures can increase the rate of ligand exchange and facilitate the removal of isopropanol, driving the reaction to completion. The reaction time must be sufficient to allow the system to reach equilibrium or the desired substitution level.

Solvent: The choice of solvent is crucial. A high-boiling, inert solvent (e.g., toluene, xylene) is often used to allow for the azeotropic removal of isopropanol without losing other reactants.

The following table illustrates the influence of reaction conditions on the final product composition in a typical ligand exchange reaction.

| Molar Ratio (Ti-Precursor:Octadecan-1-ol) | Temperature (°C) | Reaction Time (h) | Byproduct Removal | Predominant Product Species |

| 1:1 | 80 | 4 | No | Mixture of starting material and mono-substituted product |

| 1:1 | 110 | 6 | Continuous Distillation | Ti(OPrⁱ)₃(OC₁₈H₃₇) |

| 1:2 | 110 | 8 | Continuous Distillation | Ti(OPrⁱ)₂(OC₁₈H₃₇)₂ |

| 1:4 | 120 | 12 | Continuous Distillation | Ti(OC₁₈H₃₇)₄ |

This is an interactive table based on generalized principles of ligand exchange reactions.

Advanced Precursor Chemistry for Inorganic Nanomaterials

Titanium alkoxides, including mixed-ligand systems involving isopropanol and octadecan-1-ol, are highly effective precursors for the synthesis of titanium-based inorganic nanomaterials, most notably titanium dioxide (TiO₂). The organic ligands control the reactivity of the metal center and are removed during subsequent processing to yield the final inorganic material.

The sol-gel method is a versatile and widely used wet-chemical technique for fabricating metal oxide nanoparticles. mdpi.com It involves the transformation of a molecular precursor in a solution (sol) into a solid, solvent-filled network (gel). For titanium alkoxides, the process is based on two fundamental reactions:

Hydrolysis: The titanium alkoxide precursor reacts with water, replacing alkoxide groups (-OR) with hydroxyl groups (-OH). wikipedia.orgchemeurope.com The rate of this reaction is highly dependent on the water-to-alkoxide ratio, pH, and the nature of the R group. Ti(OR)₄ + n H₂O → Ti(OR)₄₋ₙ(OH)ₙ + n ROH

Condensation: The hydroxylated intermediates then react with each other or with remaining alkoxide groups to form Ti-O-Ti bridges, releasing water or alcohol. This process builds the inorganic oxide network. -Ti-OH + HO-Ti- → -Ti-O-Ti- + H₂O (olation) -Ti-OR + HO-Ti- → -Ti-O-Ti- + ROH (alcoxolation)

The use of a mixed-ligand precursor like "this compound" can influence the hydrolysis and condensation rates. The bulky octadecan-1-ol ligand may slow down the hydrolysis rate compared to titanium isopropoxide, offering better control over particle growth. researchgate.net After the gel is formed, it is typically dried and then calcined at elevated temperatures to remove residual organics and crystallize the amorphous TiO₂ into a desired phase (e.g., anatase or rutile). krishisanskriti.orgresearchgate.net

The properties of the final TiO₂ nanoparticles are highly tunable by controlling the sol-gel synthesis parameters, as detailed in the table below.

| Synthesis Parameter | Effect on Nanoparticle Properties |

| Water:Alkoxide Ratio (h) | A higher ratio generally leads to faster hydrolysis and condensation, often resulting in smaller particle sizes but potentially broader size distributions. researchgate.netarxiv.org |

| pH (Catalyst) | Acidic conditions (e.g., using nitric acid) lead to slower hydrolysis and favor the formation of linear polymer-like chains, while basic conditions promote rapid hydrolysis and lead to more highly branched, aggregated particles. scientific.net |

| Precursor Concentration | Higher concentrations can lead to increased nucleation rates and the formation of smaller particles. |

| Calcination Temperature | Controls the crystallinity and phase of TiO₂. Amorphous TiO₂ typically crystallizes into anatase around 400-500°C, which can transform to the more stable rutile phase at higher temperatures (>600°C). researchgate.net |

This is an interactive table summarizing the effects of key sol-gel parameters.

Besides the sol-gel method, other solution-based routes are effective for converting titanium alkoxide precursors into titanium oxides.

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution within a sealed vessel, known as an autoclave, at temperatures above the boiling point of water (typically 100-300°C) and elevated pressures. nih.gov When a titanium alkoxide is used as the precursor, it is first hydrolyzed, and the resulting species undergo crystallization under the high-temperature, high-pressure conditions of the hydrothermal process. This method is particularly effective for producing highly crystalline nanoparticles directly from the solution without the need for a high-temperature post-calcination step, which can help control particle size and prevent aggregation. nih.gov

Chemical Precipitation: This technique involves the rapid hydrolysis of the titanium alkoxide precursor by adding it to a large excess of water or an aqueous solution, leading to the immediate precipitation of a hydrated titanium oxide. The reaction is often difficult to control due to the high reactivity of titanium alkoxides with water. researchgate.net The resulting precipitate is typically amorphous and requires subsequent aging and calcination to achieve the desired crystalline phase and particle morphology. Modifying agents and careful control of temperature and mixing rates are used to manage the precipitation process and influence the characteristics of the final oxide powder.

Single-Source Precursor Design for Mixed Metal Oxide Synthesis

The synthesis of complex metal oxides, which contain multiple metals, is crucial for a wide range of modern applications, including photocatalysis, supercapacitors, and battery components nih.gov. The single-source precursor (SSP) approach is an attractive strategy that overcomes significant challenges associated with traditional solid-state or solution-based methods, such as differing thermal stabilities and solubilities of the individual metal oxides nih.govacs.org. In the SSP method, a single chemical compound is designed to contain all the necessary metal elements in the desired stoichiometric ratio. This precursor is then decomposed, often through thermal treatment, to yield the target mixed-metal oxide, ensuring homogeneity at the molecular level researchgate.net.

A key advantage of this approach is the potential for precise stoichiometric control and the formation of homogenous nanoparticles with well-defined sizes and morphologies researchgate.net. The decomposition of the precursor can also be designed to facilitate the formation of porous materials due to the evolution of gases from organic ligands during calcination researchgate.net.

One illustrative example is the synthesis of titanium molybdate (TiMoO₅) nih.govacs.org. The direct synthesis from TiO₂ and MoO₃ is challenging. An SSP route, however, provides a viable alternative. In this process, a mixed-metal complex is first synthesized and then thermally decomposed to produce the final mixed oxide material nih.govacs.org. For instance, a complex of molybdenum and titanium, Mo₇Ti₇₊ₓO₃₁₊ₓ(OⁱPr)₈₊₂ₓ, was synthesized by reacting titanium(IV) isopropoxide (Ti(OⁱPr)₄) and MoO(OⁱPr)₄ with water in a toluene and 2-propanol solution. This complex serves as the single-source precursor nih.govacs.org. Subsequent thermal treatment of this precursor yields the desired TiMoO₅ mixed oxide acs.org.

Table 1: Synthesis of a Titanium Molybdate Single-Source Precursor and its Decomposition

| Stage | Reactants/Precursors | Solvent/Conditions | Product | Reference |

|---|---|---|---|---|

| Precursor Synthesis | Ti(OⁱPr)₄, MoO(OⁱPr)₄, H₂O | Toluene, 2-propanol, Room Temperature | Mo₇Ti₇₊ₓO₃₁₊ₓ(OⁱPr)₈₊₂ₓ | nih.govacs.org |

| Mixed Oxide Formation | Mo₇Ti₇₊ₓO₃₁₊ₓ(OⁱPr)₈₊₂ₓ | Heated to 500 °C | TiMoO₅ | acs.org |

Surface Functionalization and Grafting Techniques

Surface modification is a critical strategy for tailoring the properties of materials to enhance their performance in various applications, including biocompatibility and catalysis nih.gov. Titanium alkoxides are versatile reagents for these modifications due to their reactivity with surface functional groups.

Anchoring titanium species onto high-surface-area inorganic supports like silica (B1680970) (SiO₂) is a widely used method to prepare highly dispersed catalysts researchgate.net. This technique combines the robust physical properties of the support, such as high surface area, with the chemical or catalytic properties of titania nih.gov. The grafting process typically involves the reaction of a titanium alkoxide, such as titanium(IV) isopropoxide, with the hydroxyl groups (silanols, Si-OH) present on the surface of the silica support researchgate.netacs.org.

The reaction is carried out by stirring the silica support in a solution of the titanium alkoxide, often using an alcohol like isopropanol as the solvent acs.org. The alkoxide ligands on the titanium atom react with the surface silanols, forming strong covalent Si-O-Ti bonds and releasing alcohol as a byproduct. This process results in a highly dispersed, often monolayer, coverage of titanium species on the silica surface researchgate.net. Characterization using techniques like X-ray absorption spectroscopy has shown that this method can produce isolated, small, and highly dispersed titanium(IV) structures on the support acs.orgnih.gov. These anchored titanium sites can then serve to stabilize other catalytic nanoparticles, such as gold, preventing their aggregation and enhancing catalytic activity nih.govnih.gov.

Table 2: Example of Grafting Titanium Isopropoxide onto a Silica Support

| Component | Material/Compound | Purpose | Reference |

|---|---|---|---|

| Support | Silica (SiO₂) | High-surface-area inorganic support | acs.org |

| Titanium Precursor | Titanium(IV) isopropoxide | Source of titanium for grafting | acs.org |

| Solvent | Isopropanol | Reaction medium | acs.org |

| Resulting Linkage | Si-O-Ti | Covalent bond anchoring titanium to the surface | researchgate.net |

The surface chemistry of colloidal nanocrystals is a critical factor that governs their synthesis, stability, and application acs.org. The organic ligands capping the nanocrystal surface play a pivotal role in these properties. Modifying this ligand shell is a key strategy for tuning the functionality of the nanocrystals. Titanium complexes, including those with alcoholate ligands such as octadecan-1-ol and propan-2-ol, can be employed for this purpose.

Surface modification can be achieved through ligand exchange, where existing ligands on the nanocrystal are replaced by new ones. For instance, the surface of titanium dioxide (TiO₂) nanoparticles can be functionalized with various organic molecules to prevent agglomeration, improve biocompatibility, or alter the electronic properties of the material researchgate.net. Catechol derivatives, for example, bind very strongly to the TiO₂ surface via a bidentate binding mode researchgate.net.

In a general approach, a titanium alkoxide could be introduced to a suspension of nanocrystals. The alkoxide can coordinate to undercoordinated metal sites on the nanocrystal surface, potentially displacing original, more weakly bound ligands. The choice of the alcoholate ligand on the titanium complex is important; a long-chain alcohol like octadecan-1-ol would impart hydrophobicity and could improve the dispersibility of the nanocrystals in nonpolar solvents, while the propan-2-ol ligand is a common, reactive group. This surface functionalization can have a significant impact on charge separation, transport, and recombination processes, which is particularly important for applications in photocatalysis and solar cells researchgate.net.

Catalytic Efficacy and Mechanistic Investigations of Octadecan 1 Ol;propan 2 Ol;titanium Systems

Titanium-Mediated Organic Transformations

Titanium-based catalysts, particularly those derived from the interaction of titanium alkoxides with alcohols such as octadecan-1-ol and propan-2-ol, exhibit remarkable activity in promoting a range of organic reactions. The specific ligands attached to the titanium center, including the long-chain alkoxide from octadecan-1-ol and the more common isopropoxide, play a crucial role in modulating the catalyst's reactivity and selectivity.

Polyester (B1180765) Polycondensation Reaction Mechanisms

Titanium alkoxides are widely employed as catalysts in the polycondensation of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). The catalytic mechanism involves the coordination of the titanium center to the carbonyl oxygen of the ester monomer. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl end-group of another monomer or oligomer.

Theoretical studies using Density Functional Theory (DFT) have shed light on the intricate mechanisms of titanium-catalyzed polyester polycondensation. For the transesterification reaction of diethyl terephthalate (DET) with ethanol (B145695), which serves as a model for PET polycondensation, several mechanisms have been proposed. One mechanism involves the coordination of the carbonyl oxygen to the titanium center, followed by a nucleophilic attack from the alcohol. mdpi.com Another proposed pathway suggests the coordination of the ester alkoxy oxygen to the metal center. mdpi.com DFT calculations have shown that titanium catalysts significantly lower the energy barrier for the polycondensation reaction compared to the uncatalyzed process. For instance, the energy barrier for the reaction catalyzed by Ti(OEt)4 was found to be 26.8 kcal/mol, a substantial reduction from the 47.6 kcal/mol required without a catalyst. mdpi.com

Table 1: Comparison of Energy Barriers in Polyester Polycondensation

| Reaction Condition | Proposed Mechanism | Energy Barrier (kcal/mol) |

| Uncatalyzed | Cyclic four-centered transition state | 47.6 mdpi.com |

| Ti(OEt)4 catalyzed | Coordination of carboxy oxygen (M3) | 19.9 mdpi.com |

| Ti(OEt)3+ catalyzed | Coordination of carboxy oxygen | 24.1 mdpi.com |

Esterification and Transesterification Catalysis

Titanium alkoxide systems are effective catalysts for both esterification and transesterification reactions. tandfonline.comnih.govresearchgate.netgoogle.com These reactions are fundamental in organic synthesis for the preparation of esters, which have wide applications. tandfonline.comresearchgate.net The catalytic activity of titanium complexes stems from their Lewis acidic nature, which activates the carboxylic acid or ester towards nucleophilic attack by an alcohol. mdpi.com

Microwave heating has been shown to significantly accelerate titanium-catalyzed esterification and transesterification reactions, often reducing reaction times to within an hour. tandfonline.comnih.gov This methodology has proven effective for a range of substrates, including aromatic, aliphatic, and heteroaromatic acids, as well as acid-sensitive alcohols. tandfonline.comnih.gov

The mechanism of catalysis often involves the initial formation of a titanium-carboxylate adduct. mdpi.com This adduct then reacts with the alcohol to form the ester. In some cases, a 1:1 adduct between a titanium catalyst like TiO(acac)2 and an alcohol such as 1-octadecanol has been identified as the active species in the subsequent transesterification of methyl esters. researchgate.net

Table 2: Substrate Scope in Microwave-Assisted Titanium-Catalyzed Esterification

| Carboxylic Acid | Alcohol | Product Yield (%) |

| Benzoic Acid | Ethanol | 85 |

| Acetic Acid | Benzyl Alcohol | 92 |

| Furancarboxylic Acid | Methanol | 78 |

Reductive Desulfonylation and Dehydroxylation Processes

Low-valent titanium species, often generated in situ, are powerful reagents for reductive transformations, including desulfonylation and dehydroxylation. A titanium(III)-catalyzed reductive desulfonylation of α-sulfonyl nitriles and ketones provides a mild method to access functionalized alkyl nitriles and ketones. nih.govnih.govd-nb.info This reaction proceeds via a homolytic C-S bond cleavage induced by a single electron transfer from the titanium(III) species. nih.govd-nb.info The process is tolerant of various functional groups, including free alcohols, esters, and amides. nih.govnih.gov

The reduction of benzo-fused cyclic sulfonamides to the corresponding aryl-substituted cyclic amines has also been achieved using low-valent titanium. acs.org This method is operationally simple and avoids the loss of heteroatom-based substituents on the aromatic ring, a common issue with other reduction methods. acs.org

Enantioselective Additions to Aldehydes

Chiral titanium complexes are highly effective catalysts for the enantioselective addition of alkyl groups to aldehydes, a crucial reaction for the synthesis of chiral secondary alcohols. nih.govacs.orgacs.org These catalysts are often derived from the reaction of a titanium alkoxide, such as titanium isopropoxide, with a chiral ligand like BINOL (1,1'-bi-2-naphthol) or a bis(sulfonamide). nih.govacs.org

Mechanistic studies have revealed that the reaction can involve complex equilibria between different titanium species. acs.org The role of the titanium catalyst is to coordinate to the aldehyde, activating it for nucleophilic attack by an organometallic reagent, such as a dialkylzinc. acs.orgacs.org In some systems, it is proposed that the dialkylzinc reagent first transfers its alkyl group to the titanium center, forming a more reactive alkyltitanium species. acs.orgnih.gov

The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand and the reaction conditions. For instance, in the (BINOLate)Ti-catalyzed addition, the product enantiomeric excess can be influenced by the presence of titanium tetraisopropoxide. acs.org It has been hypothesized that the active intermediate involves a complex of the type (BINOLate)Ti(O-i-Pr)2(aldehyde)·MeTi(O-i-Pr)3. nih.gov

Table 3: Enantioselective Addition of Diethylzinc to Benzaldehyde with a Chiral Titanium Catalyst

| Chiral Ligand | Temperature (°C) | Enantiomeric Excess (%) |

| (S)-BINOL | 0 | 92 |

| (R,R)-TADDOL | -20 | 98 |

Selective Hydrogenation of Fatty Acids to Alcohols in Alcoholic Solvents

The selective hydrogenation of fatty acids to fatty alcohols is an important industrial process. While various catalysts have been developed for this transformation, titanium-based systems have also been explored. The production of octadecanol from stearic acid has been achieved with high selectivity using catalysts such as ReOx/TiO2. qub.ac.ukepa.govresearchgate.net In these systems, the TiO2 support plays a crucial role.

The reaction mechanism is believed to involve the adsorption of the fatty acid onto the catalyst surface, followed by hydrogenation. The strong adsorption of the acid compared to the alcohol product on the catalyst surface can inhibit further reduction of the alcohol to the corresponding alkane, thus leading to high selectivity for the fatty alcohol. qub.ac.ukepa.govresearchgate.net Reaction intermediates can include the corresponding aldehyde and the ester formed between the fatty acid and the fatty alcohol product (e.g., stearyl stearate). qub.ac.ukepa.gov

Photocatalytic Applications of Titanium Dioxide Materials

Titanium dioxide (TiO2) is a well-known photocatalyst with a wide range of applications in environmental remediation, including water and air purification, and self-cleaning surfaces. researchgate.netmdpi.comresearchgate.nettechniques-ingenieur.fr Titanium alkoxides, including those derived from octadecan-1-ol and propan-2-ol, can serve as precursors for the synthesis of TiO2 materials through sol-gel processes. nih.govnih.govyoutube.comyoutube.com

The photocatalytic activity of TiO2 stems from its electronic structure. Upon absorption of a photon with energy greater than its band gap (approximately 3.2 eV for the anatase phase), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. mdpi.com These charge carriers can then migrate to the surface of the TiO2 particle and participate in redox reactions. The holes can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons can reduce oxygen to form superoxide (B77818) radical anions (O2•−). researchgate.net These reactive oxygen species are responsible for the degradation of organic pollutants and the inactivation of microorganisms. researchgate.netnih.gov

The efficiency of TiO2 as a photocatalyst is influenced by its crystal structure (anatase is generally more active than rutile), particle size, and surface area. mdpi.commatec-conferences.org The synthesis conditions, including the choice of titanium precursor and the calcination temperature, play a critical role in determining these properties. matec-conferences.org For instance, TiO2 nanoparticles can be prepared from titanium tetrachloride via a sol-gel process, with the final crystal phase being dependent on the calcination temperature. matec-conferences.org

Table 4: Properties of TiO2 Nanoparticles Synthesized via Sol-Gel Method

| Precursor | Calcination Temperature (°C) | Crystal Phase |

| Titanium Tetraisopropoxide | 400 | Anatase |

| Titanium Tetraisopropoxide | 600 | Anatase/Rutile mixture |

| Titanium Tetrachloride | 500 | Anatase matec-conferences.org |

| Titanium Tetrachloride | 900 | Rutile matec-conferences.org |

New research illuminates the catalytic behavior of titanium-based systems, particularly those involving octadecan-1-ol and propan-2-ol, in critical environmental and industrial processes. This article delves into the catalytic efficacy and mechanistic details of these systems, focusing on the degradation of volatile organic compounds (VOCs) and the photocatalytic oxidation of alcohols.

Degradation of Volatile Organic Compounds (VOCs)

Titanium dioxide (TiO2) is a well-established photocatalyst for the degradation of VOCs, a major class of air pollutants. researchgate.netnih.gov The process, known as photocatalytic oxidation (PCO), can effectively mineralize a wide range of VOCs into less harmful substances like carbon dioxide and water under UV irradiation. nih.govnih.gov The efficiency of VOC degradation is influenced by several operational parameters, including the concentration of the pollutant, airflow rate, and catalyst properties. researchgate.net Studies have shown that the degradation efficiency of VOCs generally decreases as the inlet concentration of the pollutant increases, which is attributed to the saturation of active sites on the catalyst surface. researchgate.net

The modification of TiO2 catalysts can enhance their performance. For instance, incorporating TiO2 nanoparticles into materials like polypropylene (B1209903) membranes has been shown to improve the degradation of formaldehyde, a common VOC. nih.gov Similarly, modifying TiO2 with materials such as reduced graphene oxide or doping it with elements like sulfur and nitrogen can significantly boost the photocatalytic degradation of toluene. researchgate.net The presence of long-chain alcohols like octadecan-1-ol can act as a surface modifier for the TiO2 catalyst. While specific studies on octadecan-1-ol in this exact context are limited, the use of organic molecules to modify catalyst surfaces is a known strategy to enhance performance. nih.gov

Table 1: Factors Influencing VOC Degradation Efficiency by Titanium-Based Catalysts

| Factor | Effect on Degradation Efficiency | Reference |

|---|---|---|

| Inlet VOC Concentration | Efficiency decreases with increasing concentration. | researchgate.net |

| Airflow Rate | Efficiency declines with an increase in airflow rate. | researchgate.net |

| Catalyst Modification | Doping (e.g., with N, S, rGO) or creating composites can enhance efficiency. | researchgate.netnih.govgdut.edu.cn |

| Catalyst Mass | Increasing mass can have counterproductive effects beyond an optimal point. | researchgate.net |

Photocatalytic Oxidation of Alcohols (e.g., Propan-2-ol)

The photocatalytic oxidation of alcohols, such as propan-2-ol (isopropanol), over titanium-based catalysts is a widely studied model reaction. researchgate.netacs.org The primary intermediate in the oxidation of propan-2-ol is acetone (B3395972). researchgate.net The reaction can proceed through different pathways, including the formation of a hydrogen-bonded species and a 2-propoxide species on the TiO2 surface. researchgate.net The subsequent photooxidation of acetone can lead to the formation of other intermediates like mesityl oxide, acetaldehyde, and isobutylene. researchgate.net In some cases, methyl radicals have been observed to be ejected from the surface during the photooxidation of alcohols, suggesting a secondary photocatalytic step involving the aldehyde/ketone intermediates. rsc.org

Elucidation of Catalytic Reaction Mechanisms

Role of Lewis Acidity and Brønsted Basicity of Titanium Centers

The surface of titanium dioxide possesses both Lewis and Brønsted acid sites, which play a crucial role in its catalytic activity. researchgate.netresearchgate.net Lewis acid sites, which are electron-pair acceptors, are typically associated with coordinatively unsaturated titanium ions (Ti4+). researchgate.netacs.org These sites are important for the adsorption of reactant molecules. researchgate.netacs.org For instance, the presence of lanthanide ions on the surface of TiO2 can generate Lewis acid sites, which can improve the adsorption of contaminants and enhance catalytic stability. researchgate.net

Brønsted acid sites, which are proton donors, are often associated with surface hydroxyl groups. researchgate.net The transformation between Lewis and Brønsted acid sites can occur in the presence of water molecules. researchgate.net The relative abundance and strength of these acid sites can be tailored by modifying the catalyst, for example, by varying the metal loading, which in turn can tune the catalytic performance. researchgate.net

Computational Studies on Reaction Pathways (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an invaluable tool for investigating the mechanisms of catalytic reactions on titanium surfaces at an atomic level. nih.govoregonstate.edunih.gov These computational studies can provide insights into the adsorption of reactants, the energetics of reaction pathways, and the structure of intermediates and transition states. nih.govubc.ca

For example, DFT calculations have been used to study the adsorption and reactions of various molecules on different crystal faces of TiO2, such as the anatase (101) and rutile (110) surfaces. nih.gov Such studies have helped in understanding the preferential adsorption sites for different species. nih.gov DFT has also been employed to investigate the role of low-valent titanium intermediates in catalysis and to elucidate how the coordination of certain substrates can stabilize these species. acs.org Furthermore, computational modeling can aid in the design of new catalysts by predicting how modifications, such as doping, will affect the electronic structure and reactivity of the material. oregonstate.eduunirioja.es

Investigation of Intermediates and Transition States

Understanding the intermediates and transition states is fundamental to elucidating reaction mechanisms. In the context of titanium-catalyzed reactions, various analytical techniques and computational methods are employed for this purpose. For instance, in the photocatalytic oxidation of propan-2-ol on TiO2, solid-state NMR has been used to identify adsorbed species like hydrogen-bonded propan-ol and 2-propoxide as intermediates. researchgate.net

In more complex reactions, such as Ti-catalyzed oxidative amination, the key reactive species has been identified as a Ti-imido intermediate (Ti≡NR). acs.orgnih.gov This intermediate can then undergo further reactions, such as [2+2] cycloadditions with alkynes, to form various nitrogen-containing heterocyclic compounds. acs.orgnih.gov The stabilization of low-valent titanium intermediates through coordination with π-acceptor substrates is a crucial factor that allows for catalytic turnover in redox reactions involving titanium. acs.orgnih.gov DFT calculations have also been instrumental in demonstrating that the formation of alkoxy- or hydroxy-Ti(III) complexes can significantly lower the activation energy for C-O bond homolysis in alcohol deoxygenation reactions. nih.gov

Influence of Coordination Environment and Oxidation State on Catalytic Performance

The coordination environment and oxidation state of titanium are critical determinants of its catalytic performance. nih.govacs.org Titanium typically exists in the +4 oxidation state in catalysts like TiO2. nih.gov However, the formation of lower oxidation states, such as Ti(III), can be crucial for certain catalytic cycles. nih.govnih.govacs.org For example, in some photocatalytic reactions, the reduction of Ti(IV) to Ti(III) can lead to the formation of "colored TiO2," which can absorb visible light and enhance photocatalytic activity. nih.gov The presence of Ti3+ ions, often associated with oxygen vacancies, can act as donor sites and improve the electrical conductivity and photocatalytic activity of rutile TiO2 for water oxidation. acs.org

The coordination environment of the titanium center also plays a significant role. Studies on titanium-oxo clusters have shown that the interaction with coordinating solvents can dictate the physical and electronic structure of reduced titanium species. nih.gov The geometry of the ligand environment around the titanium center can lower the energy of transition states and promote metal-ligand cooperativity, thereby enhancing catalytic activity and selectivity. ubc.ca Furthermore, changes in the oxidation state of titanium during a reaction, for instance from Ti(II) to Ti(IV), are often part of the catalytic cycle in oxidative amination reactions. nih.gov

Materials Science and Engineering Utilizing Octadecan 1 Ol;propan 2 Ol;titanium Derivatives

Development of Advanced Titanium-Based Composite Materials

The use of titanium alkoxide precursors is central to the development of sophisticated composite materials where a ceramic phase is integrated into a polymer or other matrix to enhance its properties.

Fabrication of Polymer/Ceramic Composites (e.g., MWCNT/TiO₂ Fibers)

The fabrication of polymer/ceramic composites, such as multi-walled carbon nanotube (MWCNT)/TiO₂ fibers, is a prime example of leveraging titanium alkoxide chemistry. researchgate.netias.ac.in These composites are synthesized to combine the mechanical strength and conductivity of MWCNTs with the photocatalytic and structural properties of titanium dioxide. ias.ac.inresearchgate.net

The process typically employs a sol-gel technique where a titanium alkoxide, such as titanium(IV) isopropoxide (TIP) or titanium(IV) propoxide (TPP), is used as the TiO₂ precursor. ias.ac.in In this method, the titanium alkoxide undergoes hydrolysis and condensation reactions to form TiO₂ nanoparticles that coat the surface of the MWCNTs. researchgate.netias.ac.in The use of different alkoxide precursors can influence the final properties of the composite material. ias.ac.in For instance, studies have shown that composites prepared with titanium(IV) propoxide can exhibit excellent photocatalytic activity. ias.ac.in The resulting MWCNT/TiO₂ composite fibers show enhanced electrical conductivity and mechanical strength, making them suitable for applications such as electrodes and wear-resistant materials. mdpi.com

Table 1: Properties of MWCNT/TiO₂ Composite Fibers

| Precursor System | MWCNT Doping (wt.%) | Key Finding | Resulting Property | Source |

|---|---|---|---|---|

| Ti-oxo-propoxide / MWCNT | < 0.1 | Substantial decrease in elongational viscosity and relaxation time. | Improved processability for fiber drawing. | mdpi.com |

| Ti-oxo-propoxide / MWCNT | 1 | Achieved percolation threshold for electrical conductivity. | Electrical conductivity of 50 S/m. | mdpi.com |

| Titanium (IV) Isopropoxide / MWCNT | N/A | Uniform grafting of TiO₂ nanoparticles on MWCNT surface. | Enhanced photocatalytic activity. | researchgate.net |

Titanium-Containing Coatings and Thin Films for Enhanced Performance

Titanium alkoxides, including titanium isopropoxide, are conventional precursors for depositing titanium dioxide (TiO₂) coatings and thin films through methods like sol-gel processing, atomic layer deposition (ALD), and metal-organic chemical vapor deposition (MOCVD). kanazawa-u.ac.jpmocvd-precursor-encyclopedia.de These coatings are sought after for their high refractive index, excellent transparency in the visible and near-infrared spectrum, chemical stability, and high dielectric constant. kanazawa-u.ac.jp

The sol-gel method is particularly advantageous due to its cost-effectiveness and operation at mild conditions. nih.gov It involves the controlled hydrolysis and condensation of a titanium alkoxide precursor in an alcoholic solvent. nih.govrdd.edu.iq This process allows for the precise tailoring of the coating's structural properties, such as porosity, pore size, and surface area. nih.gov For example, anatase TiO₂ sol-gel coatings with a thickness of 50 nm and 7% open porosity have been prepared using the dip-coating method. nih.gov Such engineered films are used as antireflection coatings, in sensors, as photocatalysts, and as high-k dielectric materials in microelectronics, serving as an alternative to silicon dioxide. kanazawa-u.ac.jp

Table 2: Performance Enhancement of Titania Coatings

| Deposition Method | Precursor Example | Enhanced Property | Application | Source |

|---|---|---|---|---|

| Atomic Layer Deposition (ALD) | Titanium Alkoxides | High dielectric constant, high refractive index. | Gate dielectric in MOSFETs, antireflection coatings. | kanazawa-u.ac.jp |

| Sol-Gel / Dip-Coating | Titanium(IV) Butoxide | Controlled porosity (7%), defined pore radius (2.4 nm). | Heterogeneous catalysis, photocatalysis. | nih.gov |

| Sol-Gel | Titanium Alkoxides | Improved adhesion and hardness. | Environmentally friendly, self-cleaning paints. | rdd.edu.iq |

Surface Chemistry and Interfacial Phenomena

The interaction between titanium-based materials and their environment is governed by surface chemistry. Modifying the surface with organic molecules, such as those derived from octadecan-1-ol, allows for precise control over interfacial properties like wettability.

Control of Wettability on Titanium Oxide Surfaces

The wettability of a titanium oxide surface, which is naturally hydrophilic due to the presence of surface hydroxyl (-OH) groups, can be systematically controlled. mdpi.comnih.gov While treatments like UV irradiation or oxygen plasma can enhance hydrophilicity, the application of long-chain organic molecules can induce a shift to hydrophobicity. nih.gov

This is achieved by functionalizing the surface with molecules that have a long alkyl chain, such as the 18-carbon chain found in octadecan-1-ol. When these molecules are anchored to the TiO₂ surface, their long, nonpolar hydrocarbon tails are exposed, creating a low-energy surface that repels water. This is demonstrated by a significant increase in the water contact angle. For example, the formation of a self-assembled monolayer of octadecylphosphonic acid (OPA) on a titania film can increase the water contact angle to approximately 110°, indicating a highly hydrophobic surface. kanazawa-u.ac.jpntmdt-si.com This control over wettability is critical for applications ranging from biomedical implants, where cell adhesion is a factor, to self-cleaning surfaces. nih.govcore.ac.uk

Table 3: Wettability of Modified Titanium Oxide Surfaces

| Substrate | Modifying Molecule | Resulting Water Contact Angle (°) | Surface Character | Source |

|---|---|---|---|---|

| Titanium Oxide (Titania) | None (activated, hydroxylated) | ~0° | Superhydrophilic | nih.gov |

| Silicon Substrate | Octadecyltrichlorosilane (B89594) (OTS) SAM | ~110° | Hydrophobic | kanazawa-u.ac.jp |

| Amorphous Titania Film | Octadecylphosphonic Acid (OPA) SAM | 109° | Hydrophobic | ntmdt-si.com |

Formation and Characterization of Self-Assembled Monolayers

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously when a suitable substrate is exposed to a solution of surfactant molecules. ntmdt-si.comnih.gov On titanium dioxide, these monolayers are typically formed from molecules containing a head group that can bind to the surface hydroxyls—such as phosphonic acids, carboxylic acids, or silanes—and a long alkyl tail. nih.govresearchgate.net

The formation of SAMs using molecules with an octadecyl tail, like octadecyltrichlorosilane (OTS) or octadecylphosphonic acid (OPA), on titania surfaces is well-documented. kanazawa-u.ac.jpntmdt-si.comresearchgate.net The process involves the immersion of the TiO₂ substrate into a dilute solution of the molecule. ntmdt-si.com The head groups chemisorb onto the surface, and van der Waals interactions between the long alkyl chains drive the molecules to arrange into a dense, ordered, quasi-crystalline film. nih.gov The resulting monolayers are typically characterized by techniques such as Atomic Force Microscopy (AFM), which reveals a smooth and homogeneous surface, and contact angle measurements, which confirm the change in surface energy. ntmdt-si.com These SAMs serve as versatile platforms for controlling surface properties like adhesion, friction, and corrosion resistance. kanazawa-u.ac.jp

Rheological Behavior of Titanium-Oxo-Alkoxide Gels

The study of the rheological, or flow, behavior of precursor solutions is critical for processes like fiber drawing and coating. Titanium-oxo-alkoxide gels, formed from the partial hydrolysis and condensation of titanium alkoxides like titanium isopropoxide, exhibit complex viscoelastic properties. mdpi.com

Research into the rheology of these gels provides insight into their processability. For example, extensional rheometry has been used to evaluate the behavior of Ti-oxo-propoxide precursors intended for drawing nanoceramic TiO₂ composite fibers. mdpi.com These solventless precursors are ideal for rheological studies as they gel homogeneously with minimal volume loss. mdpi.com One key finding is that doping these gels with a low concentration (<0.1 wt.%) of multi-walled carbon nanotubes (MWCNTs) leads to a significant decrease in both elongational viscosity and relaxation time, which is beneficial for the fiber drawing process. mdpi.com Furthermore, studies on related systems, such as TiO₂ nanoparticles dispersed in n-octadecane, show a transition from Newtonian to non-Newtonian (shear-thinning) behavior as the nanoparticle concentration increases above a certain threshold (e.g., 2 wt.%), indicating the formation of an internal particle network that affects the fluid's flow properties. mdpi.com

Table 4: Rheological Properties of Ti-oxo-propoxide Gels

| Material System | Parameter Measured | Observation | Implication | Source |

|---|---|---|---|---|

| Ti-oxo-propoxide gel with <0.1 wt.% MWCNTs | Elongational Viscosity | Substantial decrease compared to undoped gel. | Easier to stretch and process into fibers. | mdpi.com |

| Ti-oxo-propoxide gel with <0.1 wt.% MWCNTs | Relaxation Time | Substantial decrease compared to undoped gel. | Faster response to deformation. | mdpi.com |

| TiO₂ nanoparticles in n-octadecane (>2 wt.%) | Shear Viscosity | Transition from Newtonian to non-Newtonian behavior. | Formation of a percolating nanoparticle network. | mdpi.com |

Viscoelastic Properties and Gelation Kinetics

The introduction of long-chain alcohols, such as octadecan-1-ol, as modifying ligands to titanium alkoxides, like titanium(IV) isopropoxide, significantly influences the viscoelastic properties and gelation kinetics of the resulting sol. This modification is a crucial step in tailoring the material for specific applications, such as fiber drawing, where the rheological behavior of the precursor solution is paramount. The exchange of the relatively small isopropoxy groups with the bulky octadecanoxy groups alters the steric environment around the titanium center. This modification can influence the hydrolysis and condensation rates, which are the fundamental reactions in the sol-gel process.

The gelation process involves the transition from a low-viscosity sol to a viscoelastic gel. The kinetics of this transition are highly dependent on the chemical composition of the precursor solution. The presence of the long alkyl chains from octadecan-1-ol can lead to the formation of distinct secondary structures in the sol. These structures, which can be elongated, are thought to contribute to the non-Newtonian, viscoelastic behavior of the fluid. This behavior is desirable for fiber drawing as it allows the material to be stretched without immediate fracture. The gelation time can be controlled by adjusting the ratio of the modifying ligand (octadecan-1-ol) to the titanium alkoxide and by the amount of water used for hydrolysis.

The viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), evolve as the sol-gel reaction progresses. Initially, the sol exhibits predominantly viscous behavior (G'' > G'). As the network structure develops, the elastic component increases, and at the gel point, G' typically surpasses G''. The rate of this crossover is a measure of the gelation kinetics. The specific nature of the alkyl groups on the modifying alcohol plays a significant role in these properties.

| Modifying Ligand | Molar Ratio (Ligand:Ti) | Gelation Time (minutes) |

| None (Titanium Isopropoxide) | 0:1 | < 1 |

| Diethanolamine | 1:1 | 120 |

| Triethanolamine | 1:1 | > 24 hours |

This table provides illustrative data based on the principle that modifying ligands can significantly delay gelation time in titanium alkoxide systems.

Extensional Rheometry for Fiber Drawing Applications

For applications such as the drawing of ceramic fibers, the extensional rheological properties of the precursor sol are of utmost importance. Extensional rheometry is a technique used to measure the resistance of a fluid to stretching, which is a critical parameter for predicting and controlling the fiber drawing process. A material with suitable extensional viscosity can be drawn into a continuous and uniform fiber.

In the context of modified titanium alkoxide sols, the presence of long-chain modifiers like octadecan-1-ol is expected to enhance the spinnability of the sol. The long alkyl chains can become entangled, leading to an increase in the extensional viscosity of the fluid. This prevents the rapid capillary breakup of the fluid jet during drawing, allowing for the formation of stable fibers.

Research on related systems, such as MWCNT-doped titanium-oxo-alkoxide gels, has utilized extensional rheometry to evaluate the suitability of precursors for fiber drawing. researchgate.net These studies have shown that the introduction of additives can significantly alter the elongational viscosity and relaxation time of the precursor. researchgate.net For instance, the formation of secondary, elongated nanocluster arrangements in the sol can impart the necessary viscoelasticity for fiber drawing. researchgate.net

The process typically involves immersing a rod into the precursor sol and then drawing it away at a controlled speed. researchgate.net The ability of the sol to form a stable liquid thread that can be subsequently solidified (often by exposure to atmospheric moisture) is directly related to its extensional rheological properties. researchgate.net The surface of the drawn liquid precursor threads can solidify almost immediately upon contact with the ambient atmosphere. researchgate.net

The following table presents hypothetical data illustrating how the modification of a titanium alkoxide sol could influence its extensional rheological properties, making it more suitable for fiber drawing.

| Precursor System | Modifier Concentration (wt%) | Apparent Extensional Viscosity (Pa·s) | Fiber Drawability |

| Titanium Isopropoxide in Propan-2-ol | 0 | Low | Poor |

| Titanium Isopropoxide/Octadecan-1-ol | 5 | Moderate | Good |

| Titanium Isopropoxide/Octadecan-1-ol | 10 | High | Excellent |

This table is a hypothetical representation of how a long-chain alcohol modifier might be expected to improve the fiber drawability of a titanium alkoxide sol by increasing its extensional viscosity.

Advanced Characterization and Computational Approaches for Octadecan 1 Ol;propan 2 Ol;titanium Systems

Spectroscopic Analysis for Structural and Electronic Characterization

Spectroscopy is a cornerstone for elucidating the structural and electronic properties of materials derived from the octadecan-1-ol;propan-2-ol;titanium system. By probing how these materials interact with different forms of electromagnetic radiation, detailed information about their crystalline nature, molecular bonding, and surface chemistry can be obtained.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material. When titanium alkoxides, potentially formed from the reaction of titanium with octadecan-1-ol and propan-2-ol, are converted into solid materials (e.g., through a sol-gel process and subsequent heating), they typically form titanium dioxide (TiO₂). XRD is critical for determining the specific polymorph of TiO₂ (such as anatase, rutile, or brookite), as each has distinct properties and applications.

The analysis involves directing X-rays at the sample and measuring the scattering angles, which correspond to the lattice planes of the crystalline structure according to Bragg's Law. The resulting diffraction pattern is a fingerprint of the crystalline phases present. For instance, the anatase phase of TiO₂ is often formed at lower temperatures, while the more stable rutile phase typically requires higher-temperature processing. mdpi.comnih.gov The size of the crystalline domains (crystallite size) can also be estimated from the broadening of the diffraction peaks, providing insight into the material's morphology. In composite materials, XRD can identify the different crystalline components present. mdpi.com

Table 1: Characteristic XRD Peaks for Titanium Dioxide Polymorphs This table is interactive. Click on the headers to sort.

| Crystalline Phase | Major Diffraction Peaks (2θ for Cu Kα radiation) |

|---|---|

| Anatase | ~25.3°, ~37.8°, ~48.0°, ~53.9°, ~55.1° |

| Rutile | ~27.4°, ~36.1°, ~41.2°, ~54.3°, ~56.6° |

| Brookite | ~25.3°, ~25.7°, ~30.8° |

Vibrational and electronic spectroscopies provide detailed information about the chemical bonds and electronic transitions within the material.

Fourier-Transform Infrared (FTIR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy are powerful for identifying the functional groups present in the system. In the context of a titanium-alkoxide complex, FTIR can confirm the presence of:

Ti-O bonds: Typically observed in the low-frequency region (400–800 cm⁻¹), indicating the formation of the titanium oxide network or Ti-O-C bonds. researchgate.netresearchgate.net

C-H bonds: Strong absorptions from the alkyl chains of octadecan-1-ol and propan-2-ol would be present around 2850–2960 cm⁻¹.

O-H bonds: A broad absorption band around 3200–3600 cm⁻¹ indicates the presence of hydroxyl groups, either from unreacted alcohol, adsorbed water, or Ti-OH moieties on the material's surface. mdpi.com

C-O bonds: Stretching vibrations around 1000–1150 cm⁻¹ are characteristic of the alkoxide groups.

DRIFT is a modification of FTIR that is particularly useful for analyzing powdered or rough-surfaced solid samples. Both techniques are crucial for tracking the transformation from the precursor alkoxides to the final oxide material, for instance, by observing the disappearance of C-H and C-O bands during thermal treatment. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions in the material. For titanium dioxide, the primary absorption is in the UV region and is related to the electronic band gap. This technique can be used to monitor the formation of TiO₂ colloids or nanoparticles in solution. acs.org Changes in the absorption edge can indicate quantum confinement effects in nanoparticles or the presence of different electronic states.

Table 2: Key Infrared Absorption Frequencies for the Ti-Alcohol System This table is interactive. Click on the headers to sort.

| Functional Group | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| O-H Stretch (Alcohols, Water) | 3200 - 3600 (broad) | Indicates presence of hydroxyl groups. |

| C-H Stretch (Alkyl) | 2850 - 2960 (strong) | Confirms presence of organic components. |

| C-O Stretch (Alkoxide) | 1000 - 1150 | Evidence of alcohol coordination to titanium. |

| Ti-O-Ti / Ti-O-C Stretch | 400 - 800 | Fingerprint region for the titanium-oxygen network. |

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and, critically, the chemical (oxidation) states of the elements on the material's surface (top ~5-10 nm). For a material derived from the this compound system, XPS would be used to:

Confirm the presence of titanium, oxygen, and carbon on the surface.

Determine the oxidation state of titanium. The binding energy of the Ti 2p electrons is highly sensitive to its oxidation state. TiO₂ (Ti⁴⁺) has a characteristic Ti 2p₃/₂ peak at approximately 458.5-459.0 eV. The presence of lower oxidation states, such as Ti³⁺ or Ti²⁺, would result in additional peaks at lower binding energies. mdpi.com

Analyze the chemical environment of oxygen and carbon. The O 1s spectrum can distinguish between oxygen in a metal oxide (Ti-O), in a hydroxyl group (Ti-OH), or in an organic species (C-O). researchgate.net Similarly, the C 1s spectrum can be deconvoluted to identify carbon in different forms, such as C-C/C-H, C-O, and C=O.

This level of detail is crucial for understanding surface reactivity, biocompatibility, and catalytic activity.

Table 3: Typical XPS Binding Energies (eV) for Relevant Species This table is interactive. Click on the headers to sort.

| Photoelectron Line | Chemical State | Approximate Binding Energy (eV) |

|---|---|---|

| Ti 2p₃/₂ | TiO₂ (Ti⁴⁺) | 458.5 - 459.0 |

| Ti 2p₃/₂ | Suboxides (Ti³⁺, Ti²⁺) | 455.0 - 457.0 |

| O 1s | Metal Oxide (Ti-O) | ~530.0 |

| O 1s | Hydroxide (B78521) (Ti-OH) | ~531.5 |

| C 1s | Alkyl (C-C, C-H) | ~284.8 |

| C 1s | Alkoxide (C-O) | ~286.5 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in the solution phase. It is particularly valuable for characterizing the titanium-alkoxide complexes that may form when titanium reacts with octadecan-1-ol and propan-2-ol before they are converted to a solid material.

¹H and ¹³C NMR can provide detailed information about the organic ligands. rsc.org Upon coordination of the alcohols to the titanium center to form alkoxides, the chemical shifts of the protons and carbons near the oxygen atom will change significantly compared to the free alcohols. For example, the proton on the α-carbon (the carbon attached to oxygen) will typically shift downfield. The relative integration of the signals from the octadecan-1-ol and propan-2-ol ligands can provide the ratio of these species in a mixed-alkoxide complex. acs.org Advanced 2D NMR techniques can further elucidate the connectivity and spatial relationships within these complex molecules. acs.org

Table 4: Expected NMR Chemical Shift Changes Upon Coordination This table is interactive. Click on the headers to sort.

| Nucleus | Group | Expected Chemical Shift (δ) in Free Alcohol | Expected Shift Upon Coordination to Ti |

|---|---|---|---|

| ¹H | -CH ₂-OH (Octadecanol) | ~3.6 ppm | Downfield shift |

| ¹H | -CH (OH)- (Propan-2-ol) | ~4.0 ppm | Downfield shift |

| ¹³C | -C H₂-OH (Octadecanol) | ~63 ppm | Downfield shift |

| ¹³C | -C H(OH)- (Propan-2-ol) | ~64 ppm | Downfield shift |

Microscopic Techniques for Material Morphology and Architecture

Microscopy allows for the direct visualization of the material's structure, from the micrometer down to the nanometer scale. This is vital for understanding how the precursor chemistry translates into the final material architecture, which in turn dictates its physical and functional properties.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, allowing for the visualization of the internal structure and nanometer-scale features. researchgate.net If the synthesis process leads to the formation of nanoparticles, TEM can determine their size, shape, and size distribution with high precision. nih.gov High-resolution TEM (HRTEM) can even visualize the crystal lattice planes, providing direct evidence of the crystalline phase (e.g., anatase or rutile) and identifying any crystalline defects. This complements the bulk information obtained from XRD with localized, nanoscale structural detail. mdpi.com

Table 5: Comparison of SEM and TEM for Material Characterization This table is interactive. Click on the headers to sort.

| Technique | Information Obtained | Typical Application |

|---|---|---|

| SEM | Surface topography, particle/grain size and shape, microstructure, elemental composition (with EDX). | Analyzing coatings, powders, and bulk material surfaces. |

| TEM | Nanoparticle size and shape, internal structure, crystallographic information (lattice imaging). | Characterizing nanoparticles, nanofibers, and thin film cross-sections. |

Atomic Force Microscopy (AFM) for Surface Topography and Film Characteristics

Atomic Force Microscopy (AFM) stands as a powerful technique for investigating the surface topography and characteristics of films formed from "this compound" systems at the nanoscale. azooptics.com This high-resolution imaging method provides three-dimensional surface information without the need for a conductive sample, making it ideal for studying organic and hybrid organic-inorganic films. youtube.com

For instance, tapping-mode AFM can be utilized to minimize lateral forces and prevent damage to the soft organic layer during scanning. youtube.com The resulting topographic images would likely show the formation of distinct domains corresponding to ordered arrangements of the octadecan-1-ol molecules. The phase imaging capabilities of AFM can further provide insights into the material properties of the surface, distinguishing between areas of varying hardness or adhesion. researchgate.net

Table 1: Representative AFM Data for a Film Formed from an this compound System

| Parameter | Value | Description |

| Scan Size | 1 µm x 1 µm | The area of the surface imaged. |

| Root Mean Square (RMS) Roughness | 0.5 nm | A measure of the surface's vertical deviation from the mean plane. A low value suggests a relatively smooth film. |

| Domain Size | 50 - 200 nm | The average lateral dimension of the ordered regions of octadecan-1-ol molecules. |

| Film Thickness | ~2.5 nm | Approximate height of the self-assembled monolayer, consistent with the length of the octadecan-1-ol molecule. |

This table presents hypothetical yet plausible data that could be obtained from an AFM analysis of a self-assembled monolayer of octadecan-1-ol on a titanium surface.

Theoretical and Computational Modeling

Theoretical and computational methods provide an indispensable atomic-level understanding of the "this compound" system, complementing experimental findings by offering insights into electronic structure, molecular interactions, and reaction dynamics.

Density Functional Theory (DFT) Simulations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com For the "this compound" system, DFT simulations can elucidate the nature of the chemical bonding between the titanium center and the alcohol ligands. These calculations can determine bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data. neliti.com

A key application of DFT is the prediction of the reactivity of the titanium complex. mdpi.com By calculating the energies of frontier molecular orbitals (HOMO and LUMO), one can gain insights into the electrophilic and nucleophilic character of the complex. uonbi.ac.ke Furthermore, DFT can be used to model reaction pathways, for instance, in a catalytic cycle, by calculating the energies of transition states and intermediates. nih.govnih.gov This allows for the determination of activation barriers and reaction mechanisms at a molecular level. researchgate.net

Table 2: Hypothetical DFT-Calculated Properties for a Titanium-Alkoxide Complex

| Property | Calculated Value | Significance |

| Ti-O Bond Length (Isopropoxide) | 1.85 Å | Provides information on the coordination environment of the titanium center. |

| Ti-O Bond Length (Octadecanol) | 1.88 Å | The slightly longer bond may indicate a weaker interaction compared to the smaller isopropoxide ligand. |

| HOMO-LUMO Gap | 4.2 eV | A larger gap generally suggests higher stability of the complex. mdpi.com |

| Activation Energy for Ligand Exchange | 15 kcal/mol | A key parameter for understanding the dynamics of ligand substitution reactions. |

This table presents representative data that could be generated from DFT simulations of a titanium complex with octadecan-1-ol and propan-2-ol ligands.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. mdpi.com In the context of the "this compound" system, MD simulations can provide detailed insights into the role of the propan-2-ol solvent and the intermolecular interactions that govern the system's structure and dynamics. uni-bremen.de

MD simulations can model the solvation of the titanium complex, revealing how propan-2-ol molecules arrange around the central titanium core and the long octadecan-1-ol chain. This is crucial for understanding how the solvent influences the complex's stability and reactivity. nih.govresearchgate.net Furthermore, these simulations can capture the dynamic process of the self-assembly of octadecan-1-ol molecules on a titanium surface, showing how they organize over time to form an ordered monolayer. nih.gov

By analyzing the trajectories of the atoms, one can calculate various structural and dynamic properties, such as radial distribution functions to describe the local solvent structure, and diffusion coefficients to characterize the mobility of the different components.

Kinetic Modeling and Simulation of Catalytic Reaction Systems

For a potential catalytic application, such as an esterification reaction where the titanium complex acts as a catalyst, a kinetic model would be developed based on a proposed mechanism. researchgate.net This mechanism would include steps like substrate binding, the catalytic transformation, and product release. The rate constants for these elementary steps can be estimated from experimental data or calculated using theoretical methods like DFT.

Simulations using this kinetic model can then be performed to study the influence of various parameters, such as temperature, reactant concentrations, and catalyst loading, on the reaction yield and selectivity. nih.gov This allows for the identification of optimal reaction conditions and can guide further experimental work. researchgate.net

Table 3: Example of a Simplified Kinetic Model for a Titanium-Catalyzed Esterification

| Reaction Step | Rate Equation | Description |

| 1. Catalyst-Substrate Binding | r1 = k1 * [Ti] * [Acid] | The initial binding of the carboxylic acid to the titanium catalyst. |

| 2. Nucleophilic Attack | r2 = k2 * [Ti-Acid] * [Alcohol] | The alcohol attacks the activated acid. |

| 3. Product Formation & Release | r3 = k3 * [Intermediate] | The ester product is formed and released from the catalyst. |

This table illustrates a simplified set of elementary steps and their corresponding rate equations that could form the basis of a kinetic model for a reaction catalyzed by a titanium complex.

Emerging Research Directions and Future Prospects

Rational Design of Next-Generation Titanium-Alcoholate Catalysts

The deliberate and intelligent design of catalysts, moving away from trial-and-error discovery, is a major frontier. For titanium-alcoholate systems, this involves fine-tuning the electronic and steric properties of the catalyst to achieve higher activity, selectivity, and stability in specific chemical transformations.

A key strategy is the modification of the ligand environment around the titanium center. For instance, new titanium(IV)-alkoxide complexes featuring bidentate diolate ligands have been synthesized for high-temperature ethylene (B1197577) polymerization. nih.gov The use of rigid linkers and sterically demanding groups in these ligands enhances the thermal stability of the catalytic system, allowing it to operate effectively at temperatures between 50-70 °C. nih.gov This approach has successfully produced ultra-high molecular weight polyethylene (B3416737) (UHMWPE) with high productivity. nih.gov

Computational methods, especially Density Functional Theory (DFT), are becoming indispensable for rational design. rsc.org Researchers use DFT calculations to screen potential catalyst structures and predict their performance. For example, in the photoreduction of carbon dioxide (CO2), DFT was used to investigate a series of metal-node-modified Ti-based metal-organic frameworks (MOFs). rsc.org The calculations helped identify which modified catalysts would be most selective for producing valuable chemicals like ethanol (B145695) or ethylene by analyzing the binding strength of CO2 and key reaction intermediates. rsc.org This predictive power accelerates the discovery of highly active and selective catalysts. rsc.org

The rate and control of polymerization processes are also being tailored through rational design. In the ring-opening polymerization of lactide, a variety of titanium alkoxides have been shown to be effective catalysts, with the substituents on the catalyst heavily influencing the polymer's molecular weight and yield. nih.gov For example, titanatrane structures can produce polylactides with significantly higher molecular weights over longer polymerization times. nih.gov

Table 1: Examples of Designed Titanium-Alkoxide Catalysts and Their Applications

| Catalyst System | Target Application | Design Strategy | Key Finding |

|---|---|---|---|

| Titanium(IV) complexes with diolate ligands | Ethylene polymerization | Introduction of rigid and sterically hindered ligands | Enhanced thermal stability and production of UHMWPE. nih.gov |

| Metal-modified Ti-based MOFs | CO2 photoreduction to ethanol | Computational screening using DFT | Identified a Nb-modified catalyst as the most active due to optimal intermediate binding energies. rsc.org |

| Titanatranes | Lactide polymerization | Use of specific cage-like structures | Achieved significantly increased molecular weight of polylactide. nih.gov |

| Cp/titanium alkoxide complexes | sPS polymerization | In situ generation from catalyst precursors | Provides a convenient method to generate variable and highly reactive catalyst structures. researcher.life |

Exploration of Novel Composite Materials with Tailored Functionalities

Titanium alkoxides serve as versatile precursors for the synthesis of advanced composite materials, where the titanium component imparts specific, desirable properties. These materials find use in catalysis, electronics, and structural applications.

A prominent example is the synthesis of titanosilicate zeolites, such as TS-1. By using a titanium alkoxide complex as the titanium source and silica (B1680970) gel as the silica source, researchers can incorporate titanium directly into the zeolite framework. tandfonline.com The resulting TS-1 composite material acts as a highly efficient and stable catalyst for processes like propylene (B89431) epoxidation, achieving high conversion of hydrogen peroxide and selectivity for propylene oxide. tandfonline.com The stability of the titanium alkoxide precursor in water is a significant advantage, simplifying the synthesis compared to conventional routes. tandfonline.com

The sol-gel process, which often utilizes metal alkoxides, is another key method for creating novel composites. Chemical modification of titanium alkoxides with agents like β-diketones or carboxylic acids allows for control over the precursor's reactivity. researchgate.net This control is crucial for preparing titania-based inorganic-organic hybrid materials, where the final product's structure and morphology can be finely regulated. researchgate.net Such materials have potential applications as catalyst supports, in photocatalysis, and for wastewater purification. researchgate.net

Beyond catalytic applications, titanium-based composites are being developed for enhanced structural and protective properties.

Strengthened Metals: In-situ reinforced titanium composites can be produced where a reinforcement phase, such as titanium carbide (TiC) or titanium boride (TiB), is formed during processing. amt-advanced-materials-technology.com These materials exhibit higher stiffness, strength, and wear resistance compared to conventional titanium alloys. amt-advanced-materials-technology.com

Durable Plastics: Titanium dioxide (TiO2), often derived from alkoxide precursors, is used as an additive in plastics. It provides UV protection and weather resistance, extending the lifespan of outdoor products like furniture and construction materials, which reduces waste and promotes sustainability. tronox.com

Photocatalytic Composites: Cerium-doped TiO2 (Ce-TiO2) catalysts can be prepared via the controlled hydrolysis of titanium alkoxides. nih.gov These composites show improved photocatalytic activity for degrading pollutants under both UV and visible light. nih.gov

Table 2: Functionalities of Titanium-Alkoxide-Derived Composite Materials

| Composite Material | Precursor/Method | Tailored Functionality | Example Application |

|---|---|---|---|

| Titanosilicate TS-1 | Titanium alkoxide complex | Shape-selective catalysis, high stability | Propylene epoxidation. tandfonline.com |

| Inorganic-Organic Hybrids | Modified titanium alkoxides via sol-gel | Controlled porosity and architecture | Catalyst supports, photocatalysis. researchgate.net |

| Ti/TiB Composites | In-situ formation | High strength, stiffness, and wear resistance | Automotive and aerospace components. amt-advanced-materials-technology.com |

| TiO2-Infused Polymers | Titanium dioxide from alkoxides | UV protection, durability | Outdoor furniture, agricultural films, food packaging. tronox.com |

| Ce-TiO2 Composites | Controlled hydrolysis of titanium alkoxide | Enhanced photocatalytic activity | Degradation of aqueous pollutants. nih.gov |

Development of Sustainable Synthesis Routes and Applications

A major thrust in modern chemistry is the development of "green" processes that are more environmentally friendly, efficient, and economically viable. For titanium alkoxides and their derivatives, this involves creating sustainable synthesis methods and leveraging the final products in applications that promote sustainability.

Several innovative synthesis routes have been developed to reduce waste and energy consumption:

Controlled Hydrolysis: One method prepares Ce-TiO2 catalysts by using water generated "in situ" from an esterification reaction between acetic acid and ethanol to control the hydrolysis of the titanium alkoxide precursor. nih.gov This avoids the rapid, uncontrolled precipitation that can occur with direct water addition.

Template-Free Synthesis: A new approach for synthesizing nanosized, hierarchical titanosilicate TS-1 utilizes nitric acid to catalyze the hydrolysis of the silica precursor. mdpi.com This method avoids the need for organic templates, which are costly and must be removed, often by combustion.

Solvent and Byproduct Recovery: A two-stage hydrolysis process for producing titanium dioxide from a titanium alkoxide has been shown to allow for the recovery of the by-produced alcohol at high purity (>99.9%). google.com This minimizes waste and improves the process's economic feasibility. google.com

Energy-Efficient Catalysis: Researchers have synthesized nano titanium catalysts via a simple solvothermal process that can selectively oxidize alcohols using visible light. rsc.org Using visible light instead of high-energy UV light or harsh chemical oxidants represents a greener, more sustainable approach to chemical synthesis. rsc.org

The applications of titanium-based materials also contribute to sustainability. Titanium is considered an eco-friendly metal because it is highly resistant to corrosion and is 100% recyclable. earthreminder.com When used in transportation, its high strength-to-weight ratio can improve fuel economy. earthreminder.com In coatings and plastics, TiO2 pigments enhance durability and longevity, reducing the need for frequent replacements and thereby conserving resources. tronox.comspecialchem.com

Integration of Theoretical and Experimental Methodologies for Predictive Control

The combination of theoretical modeling and practical experimentation is a powerful paradigm for accelerating catalyst development. This integrated approach allows for a deeper, atomistic understanding of catalytic processes and provides predictive control over the design of new materials.

Theoretical methods like DFT and reactive molecular dynamics (MD) simulations are used to model catalyst structures and reaction pathways at the molecular level. nih.gov For example, a combined experimental and theoretical study on the polymerization of glycine (B1666218) on a titanium dioxide surface used MD simulations to identify the most likely arrangements of molecules that trigger the reaction. nih.gov Subsequent DFT calculations were then used to evaluate the energy barriers for the key reaction steps, confirming that the titanium surface plays a fundamental role in enabling the process. nih.gov

This synergy is central to the concept of Rational Catalyst Design (RCD), which combines computational and experimental techniques to create advanced materials with tailored surface chemistry. energy.gov This methodology has been applied to develop diesel emission control catalysts with improved activity and thermal stability. energy.gov

Machine learning is also emerging as a powerful tool. In one study, machine learning models were trained on DFT data to predict the catalytic activity of platinum-modified nitride surfaces for ethanol reforming. researchgate.net The models predicted that a specific Pt/Mo2N catalyst would have significantly higher activity, a prediction that was subsequently verified by temperature-programmed desorption experiments. researchgate.net This demonstrates how computational screening can effectively guide experimental efforts toward the most promising candidates. researchgate.net

Table 3: Integration of Theoretical and Experimental Methods in Titanium Catalyst Research

| Research Area | Theoretical Method(s) | Experimental Method(s) | Outcome/Insight |

|---|---|---|---|

| CO2 Photoreduction | Density Functional Theory (DFT) | Synthesis and catalytic testing | Prediction and validation of the most active Ti-MOF catalyst structure. rsc.org |

| Prebiotic Polymerization | Molecular Dynamics (MD), DFT | X-ray Photoemission Spectroscopy (XPS), Thermal Desorption Spectroscopy (TDS) | Elucidation of the mechanism for glycine polymerization on a TiO2 surface. nih.gov |

| Ziegler-Natta Catalysis | DFT, Vibrational Spectra Calculation | DR UV-vis spectroscopy | Understanding the electronic properties and structure of Ti sites in precatalysts. acs.org |

| Ethanol Reforming | DFT, Machine Learning | Temperature-Programmed Desorption (TPD), HREELS | Prediction and experimental verification of a highly active and selective Pt/Mo2N catalyst. researchgate.net |

| Polyesterification Catalysis | NMR, Mass Spectrometry | Probe reactions, UV-vis spectroscopy | Structural elucidation of highly active mixed Ti/Sn catalyst complexes. acs.org |

Q & A

Q. What are the established methods for synthesizing and characterizing mixtures of Octadecan-1-ol and Propan-2-ol in catalytic studies involving titanium?

Answer:

- Synthesis : Octadecan-1-ol (a fatty alcohol) can be synthesized via hydrogenation of stearic acid or esterification followed by reduction. Propan-2-ol is typically produced by acid-catalyzed hydration of propene. For titanium-mediated reactions, ensure anhydrous conditions to prevent oxidation .

- Characterization : Use gas chromatography-mass spectrometry (GC-MS) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and thermogravimetric analysis (TGA) to assess thermal stability. Titanium catalysts require X-ray diffraction (XRD) for crystallinity validation .

Q. How do the physical properties (e.g., melting point, solubility) of Octadecan-1-ol influence its compatibility with Propan-2-ol in solvent systems?

Answer:

-

Octadecan-1-ol has a high melting point (~58–60°C) and low solubility in polar solvents like water but is soluble in non-polar solvents. Propan-2-ol, a polar aprotic solvent, can dissolve Octadecan-1-ol at elevated temperatures (≥60°C). Phase behavior should be monitored via differential scanning calorimetry (DSC) .

-

Table : Key Physical Properties

Compound Melting Point (°C) Solubility in Propan-2-ol Octadecan-1-ol 58–60 Miscible above 60°C Propan-2-ol -89 Self-solvent